molecular formula C14H20O5 B3010125 (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2551116-81-3

(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Número de catálogo: B3010125
Número CAS: 2551116-81-3
Peso molecular: 268.309
Clave InChI: WAQSXMZEYCCBQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound featuring a 3-oxabicyclo[3.3.1]nonane scaffold with a 9-oxo group and a (1-methoxycyclopropyl)methyl ester at position 6. This structure combines the rigidity of the bicyclic framework with the steric and electronic effects of the methoxycyclopropyl substituent, making it a candidate for pharmaceutical applications.

Propiedades

IUPAC Name

(1-methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-17-14(2-3-14)8-19-13(16)9-4-10-6-18-7-11(5-9)12(10)15/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSXMZEYCCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)COC(=O)C2CC3COCC(C2)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H20O5
  • Molecular Weight : 268.309 g/mol
  • CAS Number : 2551116-81-3

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and metabolic disorders.

Biological Activity Overview

  • Anticancer Properties :
    • Research indicates that compounds similar to (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate exhibit cytotoxic effects on various cancer cell lines, including chondrosarcoma and glial tumors .
    • A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Metabolic Effects :
    • The compound has been investigated for its role as a farnesoid X receptor (FXR) modulator, which is significant in lipid metabolism and glucose homeostasis .
    • FXR modulation can potentially lead to improved insulin sensitivity and lipid profiles in metabolic syndrome models.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate on human chondrosarcoma cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506040
1003070

Case Study 2: FXR Modulation

In an animal model assessing metabolic disorders, the administration of (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate resulted in significant changes in lipid and glucose metabolism, as evidenced by the following results:

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)150100
Total Cholesterol (mg/dL)250180
Triglycerides (mg/dL)200120

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of (1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate with analogous bicyclo[3.3.1]nonane derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Features Reported Activity
(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate (Target Compound) 9-oxo, 7-(1-methoxycyclopropyl)methyl ester C₁₄H₂₀O₅ 268.31 g/mol 3-oxa bridge; methoxycyclopropyl ester enhances lipophilicity Limited data; inferred potential from structural analogs
Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate 9-isopropylamino, 7-methyl ester C₁₃H₂₂N₂O₃ 254.33 g/mol Chiral centers at C7 and C9; amino group may enhance receptor binding Pharmaceutical applications (exact use undisclosed)
Methyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate 9-benzyl, 3-oxa bridge, 7-methyl ester C₁₆H₂₁NO₃ 275.34 g/mol Aza bridge at C9; benzyl group may improve CNS penetration No direct activity data; structural similarity to CNS-targeting agents
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate 9-amino, 7-tert-butyl ester C₁₂H₂₂N₂O₃ 242.32 g/mol Dual aza/oxa bridges; tert-butyl ester may stabilize hydrolysis Intermediate in peptide mimetics or protease inhibitors
3-(3-Methoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane 3-methoxypropyl, 7-imidazolylpropyl C₁₇H₂₉N₃O 299.44 g/mol Diazabicyclic core; imidazole enhances metal-binding capacity Anticancer activity via catabolic pathway modulation

Structural and Functional Insights

  • Bridging Heteroatoms: The 3-oxa bridge in the target compound contrasts with diaza bridges in analogs (e.g., ’s diazabicyclo derivatives).
  • Substituent Effects : The (1-methoxycyclopropyl)methyl ester introduces steric bulk and electron-donating effects, which may delay ester hydrolysis compared to simpler methyl or ethyl esters (e.g., ’s ethyl 9-oxo-3-oxabicyclo derivative) .
  • Chirality: Compounds like Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate highlight the role of stereochemistry in biological activity, a factor less explored in the target compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.